1,1,1,2,2,4,4-Heptafluoro-4-iodobutane
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Overview
Description
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane is a fluorinated organic compound with the molecular formula C₄H₂F₇I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to a butane backbone. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane typically involves the reaction of perfluorinated compounds with iodine sources. One common method is the reaction of perfluorobutyl iodide with iodine under specific conditions. The reaction conditions often include the use of solvents like chloroform or methanol and may require controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce partially fluorinated butanes.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄), leading to the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of fluorinated organic compounds .
Scientific Research Applications
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane exerts its effects is primarily related to its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and a reactive iodine atom. These atoms influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane can be compared with other similar compounds, such as:
1,1,1,2,2-Pentafluoro-4-iodobutane: This compound has fewer fluorine atoms and different reactivity patterns.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: Similar in structure but with different fluorine atom positions, leading to variations in chemical behavior.
Octafluoro-1,4-diiodobutane: Contains two iodine atoms and exhibits different reactivity due to the presence of multiple halogen atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated iodides .
Properties
CAS No. |
1810-11-3 |
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Molecular Formula |
C4H2F7I |
Molecular Weight |
309.95 g/mol |
IUPAC Name |
1,1,1,2,2,4,4-heptafluoro-4-iodobutane |
InChI |
InChI=1S/C4H2F7I/c5-2(6,4(9,10)11)1-3(7,8)12/h1H2 |
InChI Key |
HARLTNOWESORSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)C(F)(F)I |
Origin of Product |
United States |
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